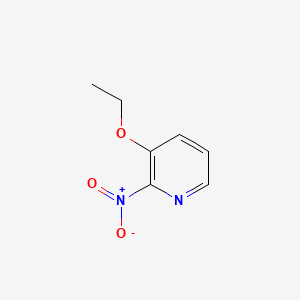
3-Methoxypropanoyl chloride
Übersicht
Beschreibung
3-Methoxypropanoyl chloride is a chemical compound with the molecular formula C4H7ClO2 . It has a molecular weight of 122.55 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 3-Methoxypropanoyl chloride consists of a propionyl group (a three-carbon chain) attached to a chlorine atom and a methoxy group (CH3O-) . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
3-Methoxypropanoyl chloride is a liquid at room temperature . It has a density of 1.1±0.1 g/cm3 . Its boiling point is 135.1±23.0 °C at 760 mmHg . The compound has a vapor pressure of 7.9±0.2 mmHg at 25°C . The enthalpy of vaporization is 37.3±3.0 kJ/mol . The compound has a refractive index of 1.412 .Wissenschaftliche Forschungsanwendungen
Pharmaceuticals
3-Methoxypropanoyl chloride is utilized in the pharmaceutical industry for the synthesis of various compounds. Its reactivity as an acyl chloride makes it a valuable intermediate in the production of active pharmaceutical ingredients (APIs). For example, it can be used to introduce the 3-methoxypropanoyl moiety into complex molecules, which can be pivotal in the development of new drugs with specific pharmacological properties .
Agriculture
In agriculture, this compound can be involved in the synthesis of agrochemicals such as pesticides and herbicides. Its role in creating intermediates that can lead to compounds with potential growth-inhibiting or pest-repellent properties is of significant interest. Research into controlled-release systems for agrochemicals is an area where 3-Methoxypropanoyl chloride could contribute to more efficient formulations .
Material Science
Material scientists may employ 3-Methoxypropanoyl chloride in the development of new polymers or coatings. Its chemical structure allows for the modification of polymer chains, potentially leading to materials with improved characteristics like increased durability or specific interaction with other substances .
Chemical Synthesis
As a building block in organic synthesis, 3-Methoxypropanoyl chloride is used to construct a wide variety of chemical compounds. Its ability to easily react with a range of nucleophiles makes it a versatile reagent for forming carbon-carbon and carbon-heteroatom bonds, which are fundamental in synthetic chemistry .
Environmental Science
In environmental science, derivatives of 3-Methoxypropanoyl chloride can be used in the analysis and removal of pollutants. Its reactive nature can be harnessed to create compounds that react with or absorb harmful substances, aiding in environmental clean-up efforts .
Biochemistry
In biochemistry, 3-Methoxypropanoyl chloride can be used to modify peptides or proteins. It can act as an acylating agent, modifying the structure of biomolecules, which can be useful in studying protein function and interactions, as well as in the development of biochemical assays .
Food Industry
While direct applications in the food industry may not be common due to the reactive and potentially hazardous nature of 3-Methoxypropanoyl chloride, its derivatives could be used in the synthesis of food-grade chemicals or additives after appropriate processing and purification steps. It’s important to note that any such applications would require rigorous safety evaluations .
Cosmetics
In the cosmetics industry, 3-Methoxypropanoyl chloride could be used in the synthesis of esters and other compounds that function as emollients or conditioning agents. These compounds can impart desirable properties to cosmetic products, such as improved texture or moisturizing effects .
Safety And Hazards
3-Methoxypropanoyl chloride is classified as a dangerous substance. It is highly flammable and causes severe skin burns and eye damage . It is also harmful to aquatic life . Safety measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Eigenschaften
IUPAC Name |
3-methoxypropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2/c1-7-3-2-4(5)6/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMDUOFOPDSKIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374889 | |
| Record name | 3-methoxypropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxypropanoyl chloride | |
CAS RN |
4244-59-1 | |
| Record name | 3-methoxypropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxypropanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Propanenitrile, 3-[(3-methylphenyl)amino]-](/img/structure/B1585796.png)



![2-Methyl-4-nitro-1H-benzo[d]imidazole](/img/structure/B1585806.png)



